

An In-depth Technical Guide to Cyanine3.5 Carboxylic Acid

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Cyanine3.5 carboxylic acid*

Cat. No.: *B606858*

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This technical guide provides a comprehensive overview of **Cyanine3.5 carboxylic acid** for researchers, scientists, and drug development professionals. It covers the core properties, applications, and detailed experimental protocols related to this fluorescent dye.

Introduction

Cyanine3.5 (Cy3.5) carboxylic acid is a fluorescent dye belonging to the cyanine family. It is characterized by its orange-red fluorescence, with excitation and emission maxima falling between those of the more common Cy3 and Cy5 dyes. The presence of a carboxylic acid functional group allows for its covalent conjugation to a variety of biomolecules, making it a valuable tool in biological research and diagnostics. This guide will delve into the technical specifications, applications, and methodologies for utilizing **Cyanine3.5 carboxylic acid** in a laboratory setting.

Core Properties

The fundamental properties of **Cyanine3.5 carboxylic acid** are summarized below. These properties are crucial for designing and interpreting fluorescence-based experiments.

Chemical and Physical Properties

Property	Specification
CAS Number	1802928-88-6 (chloride), 1144107-79-8 (inner salt), 1802978-82-0 (without anion)[1]
Molecular Formula	C ₃₈ H ₄₁ ClN ₂ O ₂ [2]
Molecular Weight	593.2 g/mol [2]
Physical Appearance	Dark purple powder or solid[2][3]
Purity	Typically >95% (determined by ¹ H NMR and HPLC-MS)[3]
Storage Conditions	Store at -20°C in the dark. Can be transported at room temperature for up to 3 weeks. Avoid prolonged light exposure.[1]

Spectral and Fluorescence Properties

Property	Specification
Excitation Maximum (λ _{ex})	591 nm[1][3]
Emission Maximum (λ _{em})	604 nm[1][3]
Molar Extinction Coefficient (ε)	116,000 M ⁻¹ cm ⁻¹ [1][3]
Fluorescence Quantum Yield (Φ)	0.35[1][3]

Solubility

Solvent	Solubility
Water	Insoluble[2][3]
DMSO	≥59.3 mg/mL[2]
DMF	Soluble[2]
Dichloromethane	Soluble[2][3]
Ethanol	≥47.4 mg/mL[2]

Applications in Research and Drug Development

Cyanine3.5 carboxylic acid's favorable spectral properties and reactive handle make it suitable for a range of applications:

- **Fluorescent Labeling:** The carboxylic acid group can be activated to form covalent bonds with primary amines on proteins, peptides, and modified oligonucleotides. This allows for the fluorescent tagging of these biomolecules for visualization and tracking.
- **Fluorescence Microscopy:** Labeled biomolecules can be used in various fluorescence microscopy techniques, including immunofluorescence and fluorescence in situ hybridization (FISH), to study cellular and subcellular structures and processes.
- **Flow Cytometry:** Cells labeled with Cy3.5 conjugates can be analyzed and sorted based on their fluorescence intensity.
- **In Vivo Imaging:** While not a near-infrared dye, Cy3.5 is effective for imaging subcutaneous tissues and tracking labeled cells or nanoparticles in superficial layers of small animal models.
- **Molecular Probes and Diagnostics:** As a molecular probe, it can be used in diagnostic assays, such as immunoassays and quantitative PCR, for the sensitive detection of specific targets.

A significant advantage of Cyanine3.5 is its excellent photostability compared to many other fluorophores in its spectral range, making it ideal for experiments requiring prolonged or repeated light exposure.[2]

Experimental Protocols

The following are detailed protocols for the use of **Cyanine3.5 carboxylic acid** in bioconjugation.

General Protocol for Labeling Amine-Containing Biomolecules

This two-step protocol involves the activation of the carboxylic acid group using EDC and Sulfo-NHS to form a more stable amine-reactive intermediate.

Materials:

- **Cyanine3.5 carboxylic acid**
- Amine-containing biomolecule (e.g., protein, peptide)
- Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 4.5-6.0
- Coupling Buffer: PBS (Phosphate-Buffered Saline), pH 7.2-8.5
- EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
- Sulfo-NHS (N-hydroxysulfosuccinimide)
- Quenching Solution: 1 M Tris-HCl, pH 8.5, or 1 M glycine
- Desalting column

Procedure:

- Preparation of Reagents:
 - Dissolve the amine-containing biomolecule in the Coupling Buffer.
 - Dissolve **Cyanine3.5 carboxylic acid** in DMSO or DMF to create a stock solution.
 - Immediately before use, prepare fresh solutions of EDC and Sulfo-NHS in the Activation Buffer.
- Activation of **Cyanine3.5 Carboxylic Acid**:
 - In a microcentrifuge tube, mix the **Cyanine3.5 carboxylic acid** solution with the Activation Buffer.
 - Add a 10-fold molar excess of EDC and a 25-fold molar excess of Sulfo-NHS relative to the amount of **Cyanine3.5 carboxylic acid**.

- Incubate the reaction for 15-30 minutes at room temperature with gentle mixing.
- Conjugation to the Biomolecule:
 - Immediately add the activated Cyanine3.5 solution to the biomolecule solution. A 10- to 20-fold molar excess of the dye over the biomolecule is a good starting point for optimization.
 - Adjust the pH of the reaction mixture to 7.2-8.5 with the Coupling Buffer if necessary.
 - Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle mixing, protected from light.
- Quenching the Reaction:
 - Add the Quenching Solution to a final concentration of 10-50 mM to quench any unreacted dye.
 - Incubate for 30 minutes at room temperature.
- Purification of the Conjugate:
 - Remove excess, unreacted dye and byproducts by passing the reaction mixture through a desalting column equilibrated with an appropriate buffer (e.g., PBS).

Protocol for Labeling Nanoparticles

This protocol outlines the covalent conjugation of **Cyanine3.5 carboxylic acid** to amine-functionalized nanoparticles.

Materials:

- Amine-functionalized nanoparticles
- **Cyanine3.5 carboxylic acid**
- Activation Buffer: 0.1 M MES, pH 6.0
- EDC

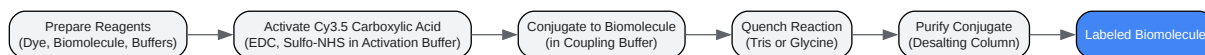
- Sulfo-NHS
- Washing Buffer: PBS with 0.05% Tween-20
- Storage Buffer

Procedure:

- Nanoparticle Preparation:
 - Wash the amine-functionalized nanoparticles with the Activation Buffer to remove any storage buffers or contaminants. This can be done by centrifugation or magnetic separation.
- Activation of **Cyanine3.5 Carboxylic Acid**:
 - Follow step 2 from the general protocol above to activate the **Cyanine3.5 carboxylic acid** with EDC and Sulfo-NHS.
- Conjugation to Nanoparticles:
 - Add the activated Cyanine3.5 solution to the washed nanoparticle suspension.
 - Incubate for 2-4 hours at room temperature with gentle, continuous mixing (e.g., on a rotator), protected from light.
- Washing and Purification:
 - Pellet the conjugated nanoparticles by centrifugation or magnetic separation.
 - Remove the supernatant and wash the nanoparticles three times with the Washing Buffer to remove unreacted dye and byproducts.
- Final Resuspension and Storage:
 - Resuspend the final conjugate in the desired Storage Buffer.
 - Store at 4°C, protected from light.

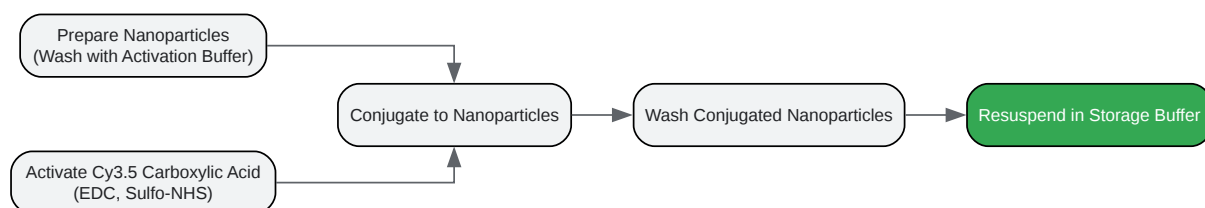
Visualizations

The following diagrams illustrate the workflows described in the experimental protocols.



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Caption: General workflow for labeling biomolecules with **Cyanine3.5 carboxylic acid**.



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Caption: Workflow for labeling nanoparticles with **Cyanine3.5 carboxylic acid**.

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- To cite this document: BenchChem. [An In-depth Technical Guide to Cyanine3.5 Carboxylic Acid]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b606858#cyanine3-5-carboxylic-acid-cas-number]

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